molecular formula C25H28N2O3 B2995997 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 850239-03-1

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No.: B2995997
CAS No.: 850239-03-1
M. Wt: 404.51
InChI Key: ORHIKFUAOKOCGR-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone structure

Preparation Methods

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, methoxyphenylamine, and piperazine.

    Coupling with Chromenone: The functionalized piperazine derivative is then coupled with a chromenone precursor under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromenone moiety can be reduced to form a dihydrochromenone.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and chromenone-based molecules. For example:

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group but differs in its triazole moiety.

    Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

The uniqueness of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one lies in its combination of a piperazine ring, methoxyphenyl group, and chromenone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-22-8-6-21(7-9-22)27-12-10-26(11-13-27)17-20-16-25(28)30-24-15-19-5-3-2-4-18(19)14-23(20)24/h6-9,14-16H,2-5,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHIKFUAOKOCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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